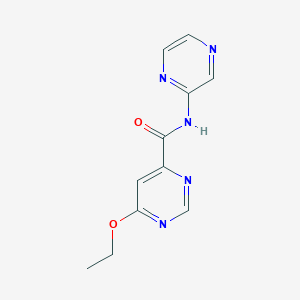

6-ethoxy-N-(pyrazin-2-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-ethoxy-N-pyrazin-2-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O2/c1-2-18-10-5-8(14-7-15-10)11(17)16-9-6-12-3-4-13-9/h3-7H,2H2,1H3,(H,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCZLZKHUUCXCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxamide Formation via Coupling Reaction

The foundational step in synthesizing this compound involves the formation of the carboxamide bond between pyrimidine-4-carboxylic acid and pyrazin-2-amine. This is typically achieved through activation of the carboxylic acid followed by nucleophilic acyl substitution.

Procedure :

- Activation of 6-Chloropyrimidine-4-carboxylic Acid :

The starting material, 6-chloropyrimidine-4-carboxylic acid, is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in dimethylformamide (DMF) under inert conditions. Diisopropylethylamine (DIPEA) is employed as a base to deprotonate the amine and facilitate coupling.

$$

\text{6-Chloropyrimidine-4-carboxylic acid + HATU + DIPEA} \rightarrow \text{Activated intermediate}

$$

- Coupling with Pyrazin-2-amine :

Pyrazin-2-amine is introduced to the activated intermediate, yielding 6-chloro-N-(pyrazin-2-yl)pyrimidine-4-carboxamide. The reaction proceeds at room temperature for 12–16 hours, with purification via column chromatography (ethyl acetate/hexane gradient).

$$

\text{Activated intermediate + Pyrazin-2-amine} \rightarrow \text{6-Chloro-N-(pyrazin-2-yl)pyrimidine-4-carboxamide}

$$

Key Data :

Nucleophilic Substitution for Ethoxy Group Introduction

The 6-chloro substituent on the pyrimidine ring is replaced with an ethoxy group via nucleophilic aromatic substitution (SNAr), leveraging the electron-deficient nature of the pyrimidine core.

Procedure :

- Reaction with Sodium Ethoxide :

6-Chloro-N-(pyrazin-2-yl)pyrimidine-4-carboxamide is treated with sodium ethoxide (NaOEt) in anhydrous ethanol under reflux (80–85°C) for 8–12 hours. The reaction is monitored via thin-layer chromatography (TLC).

$$

\text{6-Chloro-N-(pyrazin-2-yl)pyrimidine-4-carboxamide + NaOEt} \rightarrow \text{this compound + NaCl}

$$

- Purification :

The crude product is isolated by solvent evaporation and purified via recrystallization from ethanol/water (7:3 v/v).

Key Data :

- Yield: 65–70%.

- Characterization: 1H NMR (400 MHz, DMSO- d6) δ 9.10 (s, 1H, pyrazine-H), 8.60 (s, 1H, pyrimidine-H), 8.42 (d, J = 2.4 Hz, 1H, pyrazine-H), 8.30 (d, J = 2.4 Hz, 1H, pyrazine-H), 4.45 (q, J = 7.0 Hz, 2H, OCH2CH3), 1.40 (t, J = 7.0 Hz, 3H, OCH2CH3).

Optimization of Reaction Conditions

Temperature and Solvent Effects

The substitution efficiency at the 6-position is highly dependent on reaction temperature and solvent polarity. Elevated temperatures (80–85°C) in polar aprotic solvents like DMF or ethanol enhance nucleophilicity and reaction rates.

Comparative Data :

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Ethanol | 80 | 70 |

| DMF | 100 | 68 |

| THF | 65 | 45 |

Base Selection

The choice of base significantly impacts substitution efficiency. Sodium ethoxide outperforms potassium carbonate due to its stronger nucleophilicity and compatibility with ethanol.

Characterization and Analytical Data

Spectroscopic Analysis

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40) reveals ≥98% purity, with a retention time of 6.8 minutes.

Comparative Analysis of Alternative Methods

Reverse Synthetic Approach

An alternative route involves first introducing the ethoxy group to pyrimidine-4-carboxylic acid before coupling with pyrazin-2-amine. However, this method suffers from lower yields (50–60%) due to steric hindrance during amidation.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) reduces reaction time but requires specialized equipment and offers no significant yield improvement.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(pyrazin-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Biological Activities

6-ethoxy-N-(pyrazin-2-yl)pyrimidine-4-carboxamide belongs to a class of pyrimidine derivatives known for their diverse biological activities. These include:

- Antitumor Activity : The compound has shown promise as an anticancer agent, potentially inhibiting tumor growth through various mechanisms.

- Antimicrobial Properties : Research indicates that it may possess antimicrobial effects, making it a candidate for the development of new antibiotics .

- Anti-inflammatory Effects : Studies have demonstrated its ability to inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes. The compound's IC₅₀ values against COX-2 are comparable to established anti-inflammatory drugs .

Therapeutic Applications

The therapeutic potential of this compound can be categorized into several key areas:

- Antitubercular Agents : The compound has been evaluated for its activity against Mycobacterium tuberculosis, showing significant inhibitory effects with IC₅₀ values ranging from 1.35 to 2.18 μM. This positions it as a promising candidate for further development in tuberculosis treatment .

- Neuropharmacology : Emerging research suggests that derivatives of this compound may exhibit neuroprotective and anti-neuroinflammatory properties, indicating potential applications in treating neurodegenerative diseases.

- Cancer Treatment : The ability of this compound to inhibit specific pathways involved in tumor progression makes it a target for cancer therapy development .

Case Study 1: Antitubercular Activity

A series of compounds based on this compound were synthesized and tested against Mycobacterium tuberculosis. Among the derivatives, several displayed significant activity, indicating that modifications to the core structure can enhance efficacy against tuberculosis .

Case Study 2: Anti-inflammatory Effects

In vitro studies assessing the anti-inflammatory properties revealed that compounds similar to this compound effectively inhibited COX enzymes. This suggests their potential use as non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects compared to traditional therapies .

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(pyrazin-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Table 1: Activity of Selected Pyrazine Derivatives

Key Observations :

- Linker Impact: Sulfonamide-linked compounds (e.g., 4-amino-N-(pyrazin-2-yl)benzenesulfonamide) exhibit potent antitubercular activity (MIC = 6.25 µg/mL) but may target folate pathways, unlike carboxamide-linked analogs . Carboxamide linkers, as in the target compound, are associated with broader scaffold compatibility but require optimization for potency.

- Substituent Effects: The ethoxy group in the target compound may improve solubility compared to methyl or chloro substituents, which are common in analogs like 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide . However, bulky substituents could sterically hinder target binding.

- Heterocyclic Core: Thieno[2,3-d]pyrimidine-4-carboxamides (e.g., compound 2c) demonstrate enhanced activity against P. aeruginosa (MIC = 3.12 µg/mL) due to additional sulfur and fused ring systems, which may enhance membrane penetration or enzyme inhibition .

Target Engagement and Mechanism of Action

- Antimicrobial Targets : Pyrazinecarboxamides often target enzymes in microbial folate synthesis or metalloproteinases. For example, sulfonamide derivatives inhibit M. tuberculosis via folate pathway disruption, while carboxamides may engage metalloproteinase-8 (MMP-8) based on docking studies .

- Docking Insights: Thienopyrimidine carboxamides show affinity for the P. aeruginosa TrmD enzyme, a tRNA modification protein critical for bacterial viability . The target compound’s pyrimidine-pyrazine core may similarly interact with bacterial or viral RNA/DNA-processing enzymes, though experimental validation is needed.

Biological Activity

6-Ethoxy-N-(pyrazin-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of both pyrimidine and pyrazine rings, which contribute to its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 6-ethoxypyrimidine-4-carboxylate with pyrazin-2-amine. The reaction is conducted in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF), often under reflux conditions to ensure complete conversion of starting materials to the desired product. Purification methods, including recrystallization or chromatography, are employed to isolate the final compound in high purity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Research indicates that this compound may act as an inhibitor or modulator of enzymes involved in inflammatory responses and viral replication processes. Notably, it has shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, suggesting its potential use in treating tuberculosis .

Antitumor Activity

Pyrimidine derivatives, including this compound, have been studied for their antitumor properties. These compounds can inhibit various cancer cell lines through mechanisms such as enzyme inhibition and modulation of signaling pathways involved in cell proliferation and survival. For instance, structure-activity relationship (SAR) studies have demonstrated that modifications to the pyrimidine structure can enhance antitumor efficacy .

Antiviral Activity

The compound exhibits antiviral activity by inhibiting key viral enzymes. For example, studies have shown that similar pyrazine derivatives possess inhibitory effects on RNA-dependent RNA polymerase (RdRp) with IC50 values indicating effective antiviral potential . This suggests that this compound could be further explored for its ability to combat viral infections.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory activities. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, thereby providing a therapeutic avenue for treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of similar compounds within the pyrimidine class:

| Compound | Target | IC50 (μM) | Activity |

|---|---|---|---|

| Compound A | RdRp | 0.58 | Antiviral |

| Compound B | CHK1 | 1.35 | Antitumor |

| Compound C | Mycobacterium tuberculosis | 2.18 | Anti-tubercular |

These findings indicate that structural modifications can significantly influence the potency and specificity of these compounds against various biological targets .

Q & A

Q. How can researchers optimize the synthesis of 6-ethoxy-N-(pyrazin-2-yl)pyrimidine-4-carboxamide to improve yield and purity?

Methodological Answer:

- Key Steps :

- Amide Bond Formation : Use coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or acetonitrile) under nitrogen atmosphere to minimize hydrolysis .

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while controlled pH (via triethylamine) reduces side reactions .

- Temperature Control : Maintain reactions at 50–80°C for optimal kinetics without decomposition .

- Purification :

- Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate high-purity product .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm ethoxy group integration (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and pyrazine/pyrimidine ring connectivity .

- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₁H₁₂N₄O₂) with <2 ppm error .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1670 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .

Q. How does the reactivity of this compound vary under acidic, basic, or oxidative conditions?

Methodological Answer:

- Acidic Conditions : Ethoxy group may hydrolyze to hydroxyl; use HCl (1M) in dioxane at 60°C for selective deprotection .

- Basic Conditions : Pyrimidine ring nitrogens can undergo alkylation (e.g., with methyl iodide in THF/K₂CO₃) .

- Oxidative Conditions : Pyrazine ring is susceptible to oxidation; avoid H₂O₂ or ozone unless targeting sulfone/sulfoxide derivatives .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with PyRx to model interactions with kinase domains (e.g., EGFR or CDK2). Validate with MD simulations (GROMACS) to assess stability .

- Quantum Chemical Calculations : Calculate electrostatic potential maps (Gaussian 09) to identify nucleophilic/electrophilic sites for SAR studies .

- ADMET Prediction : Employ SwissADME to estimate pharmacokinetics (e.g., BBB permeability, CYP inhibition) .

Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data across different assays?

Methodological Answer:

- Variable Assay Conditions :

- Adjust pH (e.g., 7.4 vs. 6.5) to mimic physiological vs. tumor microenvironments .

- Test against isogenic cell lines (e.g., wild-type vs. mutant kinases) to isolate target effects .

- Structural Analog Synthesis :

- Replace ethoxy with methoxy or cyclopropyloxy to assess steric/electronic effects on IC₅₀ .

- Modify pyrazine with methyl or chloro substituents to enhance solubility or binding .

Q. What experimental approaches address discrepancies in observed biological activity between in vitro and in vivo models?

Methodological Answer:

- Metabolic Stability :

- Perform liver microsome assays (human/rat) to identify rapid degradation (e.g., ethoxy group oxidation) .

- Formulation Optimization :

- Use PEGylated liposomes or cyclodextrin complexes to improve bioavailability .

- Pharmacodynamic Markers :

- Quantify target engagement via Western blot (phosphorylation inhibition) or PET tracers in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.